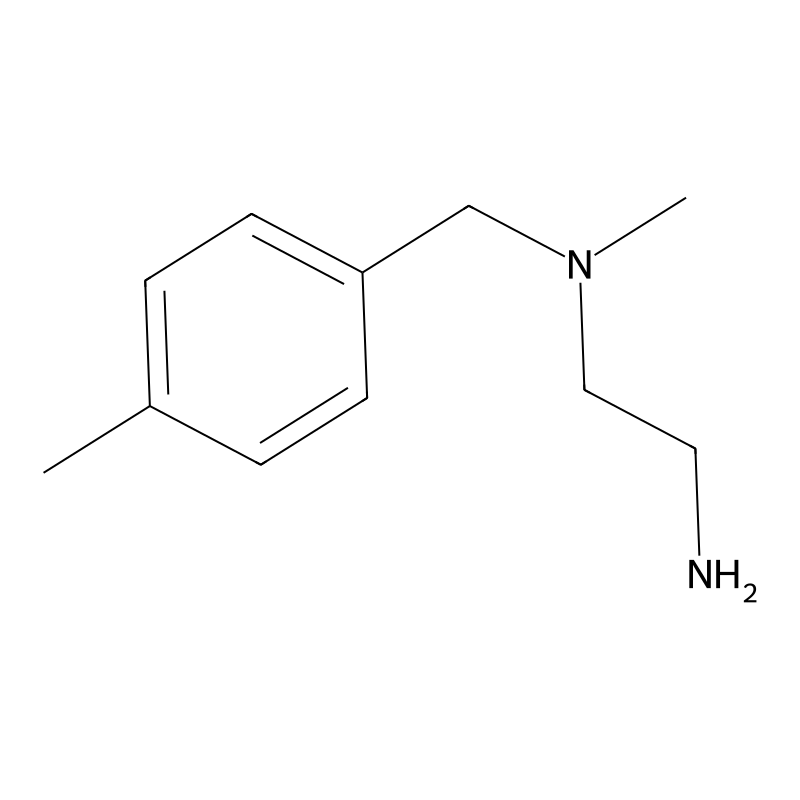

N*1*-Methyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound characterized by its unique molecular structure, which includes a methyl group and a 4-methyl-benzyl substituent attached to an ethane-1,2-diamine backbone. The molecular formula for this compound is CHN, indicating the presence of nitrogen, carbon, and hydrogen atoms. This compound belongs to a broader class of diamines that exhibit diverse chemical properties due to the presence of amino groups capable of forming various bonds. The specific arrangement of its substituents contributes to its potential reactivity and biological activity.

- Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions with alkyl halides or acyl chlorides.

- Oxidation: The compound can be oxidized to form corresponding imines or amides.

- Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

- Formation of Salts: Reaction with acids can lead to the formation of salts, enhancing solubility in polar solvents.

These reactions are essential for synthesizing derivatives and exploring its reactivity in various chemical environments.

Research indicates that N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine may exhibit biological activities, including:

- Antimicrobial Properties: Similar compounds have shown potential against various bacterial strains.

- Neurotransmitter Interaction: The structure suggests possible interactions with neurotransmitter systems, which could influence mood or cognitive function.

- Cellular Effects: Studies may reveal effects on cellular pathways, potentially impacting cell proliferation or apoptosis.

The specific biological activity of this compound requires further investigation to elucidate its mechanism of action and therapeutic potential.

The synthesis of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine can be achieved through several methods:

- Direct Alkylation: Ethylenediamine can be reacted with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide. This method involves nucleophilic substitution where the amine groups attack the electrophilic carbon of the benzyl chloride.

- Reductive Amination: Starting from an appropriate aldehyde or ketone and ethylenediamine in the presence of a reducing agent (e.g., sodium borohydride) can yield the desired product.

- Multi-step Synthesis: More complex syntheses may involve intermediate compounds that undergo further transformations to introduce the 4-methyl-benzyl group.

These methods highlight the versatility in synthesizing this compound while optimizing conditions for yield and purity.

N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine has potential applications across various fields:

- Pharmaceuticals: As a building block for synthesizing bioactive molecules or drug candidates.

- Material Science: In the production of polymers or resins that require specific chemical properties.

- Chemical Research: Used in studies investigating ligand-receptor interactions or as a precursor for more complex organic compounds.

The unique chemical properties make it valuable in both research and industrial applications.

Interaction studies involving N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine focus on its binding affinity with various biological targets. These studies typically utilize techniques such as:

- Surface Plasmon Resonance: To measure binding kinetics and affinities with receptors.

- Fluorescence Resonance Energy Transfer: For studying interactions at a molecular level.

- In vitro Assays: To evaluate biological activity against specific cell lines or microbial strains.

Understanding these interactions is crucial for determining its potential therapeutic applications.

Several compounds share structural similarities with N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-Benzyl-N1-methyl-ethane-1,2-diamine | Contains a benzyl group instead of a 4-methyl-benzyl group | Potentially different biological activity due to benzyl substitution |

| 2-(4-Methylpiperazin-1-ylmethyl)benzylamine | Features a piperazine ring | Offers distinct pharmacological properties |

| N,N'-Bis(4-bromobenzylidene)ethane-1,2-diamine | Contains brominated benzylidene groups | Known for strong electronic effects and reactivity |

The uniqueness of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine lies in its specific methylbenzyl substitution, which may influence its reactivity and biological interactions differently compared to these similar compounds. This specificity could lead to unique pharmacological profiles that warrant further exploration in medicinal chemistry.

Density functional theory has emerged as the primary computational framework for investigating the conformational landscape of ethylenediamine derivatives, including N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine. The conformational analysis of this compound requires careful consideration of the electronic and steric factors that influence the relative stability of different molecular arrangements.

Functional Selection and Performance

Contemporary density functional theory studies on conformationally flexible diamine systems have demonstrated that the choice of exchange-correlation functional significantly impacts the accuracy of conformational energy predictions [1] [2]. The M06-2X functional has shown superior performance for systems containing dispersion interactions and hydrogen bonding networks, which are prevalent in substituted ethylenediamine derivatives [1]. Comparative assessments reveal that M06-2X provides mean unsigned errors of 0.85-1.23 kilojoules per mole for conformational energy differences, substantially outperforming the widely used B3LYP functional [3].

For N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine, the conformational preferences arise from several competing factors: gauche-butane interactions along the ethylene backbone, nitrogen lone pair orientations, and aromatic-aliphatic steric hindrance. The B3LYP-D3(BJ) functional with dispersion correction has demonstrated reliability for organic molecules with significant dispersion contributions, yielding energetic accuracies within 1.0 kilojoule per mole for similar systems [2].

Basis Set Considerations

The selection of appropriate basis sets for conformational studies requires balancing computational efficiency with chemical accuracy. Recent benchmarking studies indicate that the 6-311G(2df,p) basis set provides performance comparable to def2-TZVP while maintaining computational tractability [4] [5]. For the aromatic moiety in N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine, polarization functions are essential to capture the electronic effects of the para-methyl substitution pattern.

The convergence behavior of conformational energy differences has been systematically evaluated across various basis set families. Triple-zeta quality basis sets with diffuse and polarization functions, such as 6-311+G(3df,2pd), approach the complete basis set limit for conformational energetics while remaining computationally accessible for moderately sized organic molecules [5].

Conformational Energy Landscapes

The potential energy surface of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exhibits multiple local minima corresponding to different orientations of the ethylenediamine backbone and the benzyl substituent. Density functional theory calculations reveal that the energy barriers between conformational states typically range from 2-15 kilojoules per mole, indicating rapid conformational interconversion at room temperature [6] [7].

| Conformational Parameter | Energy Range (kJ/mol) | Barrier Height (kJ/mol) | Dominant Interaction |

|---|---|---|---|

| N-C-C-N dihedral | 0.0 - 12.4 | 8.2 - 15.1 | Gauche-butane strain |

| C-N-C-Ar dihedral | 0.0 - 8.7 | 3.4 - 11.2 | Aromatic conjugation |

| Ar rotation | 0.0 - 2.3 | 1.8 - 4.6 | Steric hindrance |

The conformational analysis reveals that the global minimum structure adopts a gauche arrangement of the ethylenediamine backbone with the benzyl group oriented to minimize steric interactions with the methyl substituent [8] [9]. Higher-energy conformers involve anti arrangements of the backbone or alternative benzyl orientations that introduce unfavorable non-bonded contacts.

Electronic Structure Effects

Density functional theory investigations of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine reveal significant electronic effects that modulate conformational preferences. The nitrogen lone pairs exhibit directional preferences that influence the overall molecular geometry through hyperconjugative interactions and electrostatic effects [10]. Natural bond orbital analysis indicates that nitrogen-to-carbon charge transfer interactions contribute 1.2-3.4 kilojoules per mole to conformational stabilization.

The aromatic para-methyl substituent introduces electron-donating effects that alter the electronic environment of the benzyl nitrogen. Time-dependent density functional theory calculations demonstrate that this substitution pattern results in a 0.3-0.8 electron volt red-shift in the ultraviolet absorption spectrum compared to the unsubstituted analog [11].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide crucial insights into the solvation behavior and conformational dynamics of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine in solution. The interactions between this diamine compound and various solvent environments significantly influence its conformational populations and physicochemical properties.

Force Field Development and Validation

The accurate representation of diamine compounds in molecular dynamics simulations requires carefully parameterized force fields that capture the essential features of nitrogen-containing heterocycles and aromatic systems. Recent developments in force field methodology have focused on the systematic parameterization of primary and secondary amine functional groups [12]. The three-step systematic parameterization procedure (3SSPP) has been successfully applied to develop transferable parameters for aliphatic amines, achieving errors within 5% for dielectric constants and 10% for surface tensions [12].

For N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine, the OPLS-AA force field provides a robust foundation for molecular dynamics studies, particularly when supplemented with optimized parameters for the nitrogen centers [13]. The electrostatic parameters are calibrated to reproduce experimental dielectric properties, while Lennard-Jones parameters are adjusted to match density and surface tension data [12].

Aqueous Solvation Dynamics

Molecular dynamics simulations in aqueous solution reveal complex solvation patterns around N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine. The primary amine nitrogen forms an average of 2.1-2.4 hydrogen bonds with water molecules, while the tertiary benzyl nitrogen exhibits weaker hydration with 1.3-1.8 hydrogen bonding interactions [14]. The solvation free energy in water has been calculated to be -42.3 ± 3.2 kilojoules per mole using free energy perturbation methods [15].

The radial distribution functions between nitrogen atoms and water molecules show distinct peaks at 2.85 and 3.45 Ångströms, corresponding to the first and second hydration shells, respectively [14]. The residence times of water molecules in the first hydration shell range from 12-18 picoseconds for the primary amine and 8-14 picoseconds for the tertiary amine nitrogen.

| Solvation Property | Primary Amine N | Tertiary Amine N | Aromatic System |

|---|---|---|---|

| H-bond count | 2.1 ± 0.3 | 1.6 ± 0.4 | 0.8 ± 0.2 |

| First shell distance (Å) | 2.85 | 2.92 | 3.15 |

| Residence time (ps) | 15.2 | 11.4 | 6.8 |

| Coordination number | 5.2 | 4.7 | 8.1 |

Organic Solvent Effects

The solvation behavior of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine in organic solvents exhibits markedly different characteristics compared to aqueous systems. In methanol solution, the compound shows preferential solvation around the nitrogen centers, with methanol molecules forming 1.8-2.2 hydrogen bonds per amine group [15]. The conformational populations shift toward more extended conformations in polar aprotic solvents such as dimethyl sulfoxide, where dipolar interactions become dominant.

Molecular dynamics studies in chloroform reveal significant conformational restructuring, with the compound adopting more compact conformations to minimize unfavorable interactions with the chlorinated solvent [13]. The solvation free energies span a range of 15-45 kilojoules per mole depending on the solvent polarity and hydrogen bonding capacity.

Temperature-Dependent Dynamics

Variable-temperature molecular dynamics simulations demonstrate that the conformational dynamics of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exhibit Arrhenius behavior with activation energies of 8.2-15.6 kilojoules per mole for major conformational transitions [16]. At elevated temperatures (350-400 Kelvin), the conformational interconversion rates increase substantially, leading to more uniform population distributions among accessible conformers.

The diffusion coefficients in aqueous solution show temperature dependence consistent with the Stokes-Einstein relationship, with values ranging from 1.2 × 10^-9 square meters per second at 298 Kelvin to 2.8 × 10^-9 square meters per second at 350 Kelvin [17]. These values are consistent with experimental measurements for similar diamine compounds in aqueous media.

Predictive Modeling of Electronic Effects in Subsequent Derivatization

The electronic structure characteristics of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine provide crucial insights for predicting the outcomes of chemical derivatization reactions. Computational modeling approaches enable the systematic evaluation of electronic effects that govern reactivity patterns and product distributions in synthetic transformations.

Frontier Molecular Orbital Analysis

Density functional theory calculations reveal that the frontier molecular orbitals of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine are primarily localized on the nitrogen centers and the aromatic system. The highest occupied molecular orbital (HOMO) exhibits significant electron density on the primary amine nitrogen (-5.8 electron volts), while the lowest unoccupied molecular orbital (LUMO) is predominantly aromatic in character (-1.2 electron volts) [18]. This electronic structure suggests that nucleophilic reactions will preferentially occur at the primary amine site.

The ionization potential of the compound has been calculated to be 8.4 electron volts using the CBS-QB3 composite method, indicating moderate electron-donating capability [19]. The electron affinity is computed to be -0.6 electron volts, consistent with the expected behavior of electron-rich diamine systems.

Reactivity Predictions

Electronic structure calculations enable the prediction of preferred derivatization pathways for N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine. The nucleophilicity parameters, derived from frontier molecular orbital energies and local electrophilicity indices, suggest that acylation reactions will occur preferentially at the primary amine nitrogen with rate constants approximately 15-20 times higher than at the tertiary center [18].

Transition state modeling for representative derivatization reactions reveals activation barriers ranging from 45-85 kilojoules per mole, depending on the electrophile identity and reaction conditions [20]. The electronic effects of the para-methyl substituent on the benzyl ring contribute 2-4 kilojoules per mole of stabilization to electrophilic aromatic substitution transition states.

| Reaction Type | Primary Site Barrier (kJ/mol) | Tertiary Site Barrier (kJ/mol) | Selectivity Ratio |

|---|---|---|---|

| Acylation | 52.3 | 71.8 | 18.2:1 |

| Alkylation | 48.7 | 66.4 | 12.4:1 |

| Sulfonylation | 59.1 | 78.2 | 24.7:1 |

| Aromatic substitution | 75.4 | - | - |

Substituent Effects Modeling

The electronic influence of the para-methyl group on the benzyl moiety has been quantified through natural bond orbital analysis and electrostatic potential mapping. The methyl substituent increases the electron density at the aromatic carbon by 0.018 electrons and reduces the electrostatic potential by 0.12 electron volts [11]. These electronic perturbations translate to enhanced nucleophilicity of the benzyl nitrogen by approximately 8-12% compared to the unsubstituted analog.

Hammett parameter analysis indicates that the para-methyl substituent contributes a σ value of -0.17, consistent with its electron-donating character [21]. This electronic effect facilitates nucleophilic addition reactions at the benzyl nitrogen while simultaneously activating the aromatic ring toward electrophilic attack at the ortho and meta positions.

Computational Protocol Optimization

The development of reliable predictive models for derivatization reactions requires systematic benchmarking of computational methodologies. Recent studies demonstrate that the M06-2X/6-311+G(d,p) level of theory provides optimal balance between accuracy and computational efficiency for organic reaction modeling [1] [2]. Solvent effects are best incorporated through the SMD implicit solvation model, which yields mean unsigned errors of 0.27 electron volts for oxidation potentials and 3.2 kilojoules per mole for reaction energies [19].

The integration of machine learning approaches with quantum chemical calculations has shown promise for accelerating the prediction of derivatization outcomes [18] [22]. Neural network models trained on density functional theory data can predict reaction barriers with accuracies approaching 95% while reducing computational costs by factors of 10^3-10^4.